An In-depth Technical Guide to 3,4'-Dimethylbenzophenone
An In-depth Technical Guide to 3,4'-Dimethylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4'-Dimethylbenzophenone is an organic compound belonging to the diaryl ketone family. Its chemical structure, featuring a benzoyl group attached to a dimethyl-substituted phenyl ring, makes it a subject of interest in various chemical and industrial applications. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, with a particular focus on its role as a photoinitiator and its potential as a scaffold in medicinal chemistry.
Core Properties of 3,4'-Dimethylbenzophenone
The fundamental properties of 3,4'-Dimethylbenzophenone are summarized below. Its CAS Registry Number is 2571-39-3 .[1][2]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₄O[1][2] |
| Molecular Weight | 210.27 g/mol [1][3] |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 45-47 °C |
| Boiling Point | 335 °C[4] |
| Solubility | Soluble in methanol, ethanol, and acetone; Insoluble in water.[5] |
| Flash Point | >110 °C (>230 °F) |
Spectroscopic Data
The following tables summarize the key spectroscopic data for the characterization of 3,4'-Dimethylbenzophenone.
¹H NMR (400 MHz, CDCl₃) [6]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.78 | m | Aromatic Protons |
| 7.62 | m | Aromatic Protons |
| 7.56 | m | Aromatic Protons |
| 7.53 | m | Aromatic Protons |
| 7.47 | m | Aromatic Protons |
| 7.22 | d | Aromatic Proton |
| 2.34 | s | Methyl Protons |
| 2.32 | s | Methyl Protons |
Mass Spectrometry (Electron Ionization) [7]
| m/z | Relative Intensity | Assignment |
| 210 | 46.5% | [M]⁺ (Molecular Ion) |
| 133 | 100% | [M - C₆H₅CO]⁺ |
| 105 | 35.8% | [C₆H₅CO]⁺ |
| 77 | 25.4% | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1660 | Strong | C=O Stretch (Ketone) |
| ~1600, ~1450 | Medium-Strong | Aromatic C=C Stretch |
Experimental Protocols
Synthesis of 3,4'-Dimethylbenzophenone via Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of unsymmetrical benzophenones, adapted for 3,4'-Dimethylbenzophenone.
Materials:
-
Benzoyl chloride
-
o-Xylene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), dilute solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve o-xylene in dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add benzoyl chloride dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Quench the reaction by slowly pouring the mixture into a beaker of ice containing dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 3,4'-Dimethylbenzophenone by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Collect the fractions containing the pure product and evaporate the solvent to yield the final product.
Caption: Synthesis workflow for 3,4'-Dimethylbenzophenone.
Applications in Photochemistry
3,4'-Dimethylbenzophenone is primarily utilized as a Type II photoinitiator in UV-curable formulations such as inks, coatings, and adhesives.[5]
Mechanism of Photoinitiation
As a Type II photoinitiator, 3,4'-Dimethylbenzophenone requires a co-initiator, typically a hydrogen donor like a tertiary amine, to generate free radicals upon exposure to UV light. The process involves the following steps:
-
UV Absorption: The benzophenone molecule absorbs UV radiation, promoting it to an excited singlet state.
-
Intersystem Crossing: The excited singlet state undergoes intersystem crossing to a more stable triplet state.
-
Hydrogen Abstraction: The triplet state abstracts a hydrogen atom from the co-initiator.
-
Radical Formation: This results in the formation of a ketyl radical from the benzophenone and a reactive radical from the co-initiator.
-
Polymerization: The newly formed radicals initiate the polymerization of monomers and oligomers.
Caption: Mechanism of a Type II photoinitiator.
Potential in Drug Development and Research
While specific biological activity data for 3,4'-Dimethylbenzophenone is not widely published, the benzophenone scaffold is a well-established privileged structure in medicinal chemistry. Numerous derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The cytotoxicity of some benzophenone derivatives, such as benzophenone-3 (oxybenzone), has been investigated, highlighting the importance of toxicological evaluation for this class of compounds.[8][9] Studies on other benzophenone derivatives have shown potential as antileishmanial agents.[10][11]
The structure of 3,4'-Dimethylbenzophenone offers several points for further chemical modification, making it a valuable starting material for the synthesis of novel compounds for biological screening. Researchers can explore derivatization of the phenyl rings to modulate the compound's physicochemical properties and biological activity.
Caption: Benzophenone scaffold in medicinal chemistry.
Safety and Handling
3,4'-Dimethylbenzophenone should be handled with care in a well-ventilated area. It is known to cause skin and eye irritation.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. Store in a cool, dry place away from incompatible materials.
Conclusion
3,4'-Dimethylbenzophenone is a versatile chemical with established applications in photochemistry and potential as a building block in drug discovery. This guide provides essential technical information to support its use in research and development. Further investigation into the specific biological activities of 3,4'-Dimethylbenzophenone and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. 3,4-Dimethylbenzophenone [webbook.nist.gov]
- 2. 3,4-Dimethylbenzophenone [webbook.nist.gov]
- 3. 3,4-Dimethylbenzophenone | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Dimethylbenzophenone [webbook.nist.gov]
- 5. CAS 2571-39-3: 3,4-Dimethylbenzophenone | CymitQuimica [cymitquimica.com]
- 6. 3,4-Dimethylbenzophenone(2571-39-3) 1H NMR [m.chemicalbook.com]
- 7. 3,4-Dimethylbenzophenone(2571-39-3) MS [m.chemicalbook.com]
- 8. Cytotoxicity of benzophenone-3, an organic ultraviolet filter, caused by increased intracellular Zn2+ levels in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
